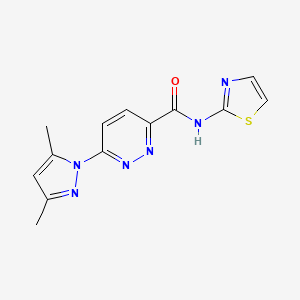

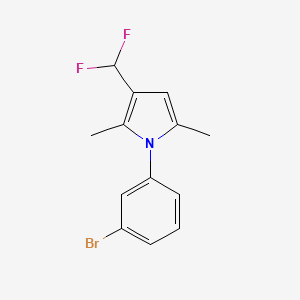

![molecular formula C17H15NOS3 B2631042 (2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097939-45-0](/img/structure/B2631042.png)

(2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of organic compound known as an amide. Amides are characterized by the presence of a carbonyl group (a carbon atom double-bonded to an oxygen atom) adjacent to a nitrogen atom. In this case, the nitrogen atom is also bonded to an ethyl group (a two-carbon chain) and a complex aromatic ring structure consisting of two thiophene rings (five-membered rings containing four carbon atoms and a sulfur atom) and a prop-2-enamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, 2-{[2,3’-bithiophene]-5-yl}ethylamine) with a carboxylic acid derivative (in this case, thiophen-3-yl prop-2-enoate). This would form an amide bond between the nitrogen atom of the amine and the carbonyl carbon of the carboxylic acid derivative .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide group, the ethyl group, and the complex aromatic ring structure. The aromatic rings would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis

As an amide, this compound could undergo reactions characteristic of this class of compounds. For example, it could be hydrolyzed (broken down by reaction with water) to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could increase its stability and potentially its boiling point. The amide group could allow for hydrogen bonding, which could influence its solubility in different solvents .Scientific Research Applications

Synthesis and Structural Characterization

- The synthesis and antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides have been explored, indicating the versatility of thiophene derivatives in medicinal chemistry (Shipilovskikh et al., 2020).

- Studies on the crystal structure of thiophene-containing compounds reveal their potential for detailed structural analysis, aiding in the understanding of molecular interactions and stability (Sharma et al., 2016).

Electropolymerization and Material Properties

- The electropolymerization of thiophene derivatives, including bithiophenes, showcases their utility in creating electrochromic polymers and conducting materials, with applications ranging from electronic devices to solar cells (Krompiec et al., 2008).

- Perylene bisimides functionalized with oligothiophene substituents have been synthesized, indicating the importance of thiophene derivatives in developing materials with enhanced optical and electronic properties (Chen et al., 2005).

Optoelectronic Applications

- Novel thiophene-based oligomers and their application in 3D electropolymerization for creating well-organized conducting films demonstrate the significant potential of thiophene derivatives in optoelectronic devices (Sannicolò et al., 2010).

- The design and synthesis of proton-dopable organic semiconductors incorporating thiophene moieties underscore the role of these compounds in developing materials with tunable electrical and optical properties (Yin et al., 2022).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied for potential applications in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name |

(E)-3-thiophen-3-yl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NOS3/c19-17(4-1-13-6-9-20-11-13)18-8-5-15-2-3-16(22-15)14-7-10-21-12-14/h1-4,6-7,9-12H,5,8H2,(H,18,19)/b4-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSXVCUJYFCYCK-DAFODLJHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=CC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C/C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-methyl-4-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2630962.png)

![6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2630965.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2630966.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2630977.png)

![(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)ethanamide](/img/structure/B2630979.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2630981.png)